

An In-depth Technical Guide to the Chemical Structure and Activity of GW7845

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For Researchers, Scientists, and Drug Development Professionals

Core Chemical Structure and Identifiers

GW7845 is a synthetic, non-thiazolidinedione, L-tyrosine derivative that has been identified as a potent and selective agonist for Peroxisome Proliferator-Activated Receptor-gamma (PPARy).[1][2] Its chemical structure is characterized by a central tyrosine scaffold, which distinguishes it from the thiazolidinedione (TZD) class of PPARy agonists.

The systematic IUPAC name for **GW7845** is (2S)-2-[(2-methoxycarbonylphenyl)amino]-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]propanoic acid.[1][2] Key chemical identifiers and properties are summarized in the table below for quick reference.

Identifier	Value		
CAS Number	196809-22-0[1][2]		
Molecular Formula	C29H28N2O6[1][2]		
Molecular Weight	500.55 g/mol [1][2]		
SMILES	Cc1c(CCOc2ccc(cc2)CINVALID-LINK Nc3ccccc3C(=O)OC)nc(-c4cccc4)o1		
InChI Key	KEGOAFNIGUBYHZ-SANMLTNESA-N[1][2]		



Quantitative Biological Activity

GW7845 demonstrates high affinity and potent activation of PPARy, leading to its effects on gene expression and subsequent physiological responses. The compound's activity has been quantified in various in vitro assays, highlighting its potential as a selective modulator of PPARy.

Assay Type	Target	Cell Line	Value	Reference
Functional Activity (EC50)	Human PPARy	CV-1	0.71 nM[1]	[1]
Inhibitor Constant (Ki)	Human PPARy	-	3.7 nM[3][4]	[3][4]
Calcium Channel Inhibition (IC50)	Voltage- Dependent Calcium Channels	-	3 μM[1]	[1]

Experimental Protocols Synthesis of [11C]-Labeled GW7845

A method for the synthesis of a positron-emitting isotopologue of **GW7845**, [11C]**GW7845**, has been described for use in positron emission tomography (PET) imaging studies to investigate its in vivo distribution and target engagement.[3] This multi-step synthesis provides a framework for the chemical manipulation of the **GW7845** scaffold.

Starting Material: (S)-2-(1-carboxy-2-{4-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]phenyl}ethylamino)benzoic acid methyl ester (referred to as compound 1).[3]

Step 1: Protection of the Carboxylic Acid The carboxylic acid moiety of the starting material is protected by treatment with N,N-dimethylformamide di-tert-butyl acetal to yield the tert-butyl ester derivative (compound 2).[3]

Step 2: Hydrolysis of the Methyl Ester The carbomethoxy group of compound 2 is hydrolyzed to produce the corresponding benzoic acid (compound 3), which serves as the immediate



precursor for radiolabeling.[3]

Step 3: Radiolabeling with [11C]-Methyl Iodide The benzoic acid precursor (compound 3) is treated with [11C]-methyl iodide. The [11C]methyl group is incorporated to form the methyl ester, yielding [11C]GW7845.[3]

Step 4: Purification The final radiolabeled product is purified using high-performance liquid chromatography (HPLC) to ensure high radiochemical purity.[3]

In Vivo Evaluation of Anticarcinogenic Activity

The efficacy of **GW7845** in inhibiting mammary carcinogenesis was evaluated in a rat model. This protocol outlines the experimental design for assessing the in vivo activity of the compound.[5]

Animal Model: Female Sprague-Dawley rats.[5]

Carcinogen Induction: A single intraperitoneal (i.p.) injection of N-nitrosomethylurea (NMU) at a dose of 50 mg/kg body weight is administered to induce mammary tumors.[5]

Treatment Regimen: One week following carcinogen administration, rats are placed on a diet containing **GW7845** at concentrations of either 30 mg/kg or 60 mg/kg of the diet. The treatment is continued for a duration of two months.[5]

Endpoint Analysis: At the conclusion of the study, tumor incidence, number, and weight are measured and compared between the control and **GW7845**-treated groups to determine the compound's inhibitory effect on tumor development.[5]

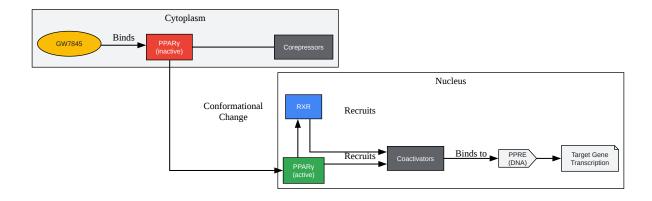
Signaling Pathways and Mechanism of Action

As a PPARy agonist, **GW7845** exerts its biological effects primarily through the modulation of gene expression. The activation of PPARy by **GW7845** initiates a cascade of molecular events that influence various cellular processes, including adipogenesis, lipid metabolism, and inflammation.

Classical PPARy Signaling Pathway (Transactivation)



Upon binding to **GW7845**, PPARy undergoes a conformational change, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins. This complex then heterodimerizes with the Retinoid X Receptor (RXR). The PPARy-RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby activating their transcription.



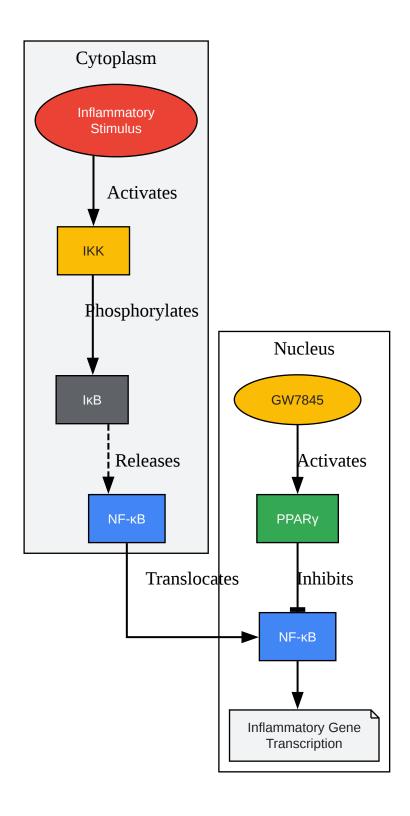
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Classical PPARy Transactivation Pathway

Anti-Inflammatory Signaling (Transrepression)

GW7845 can also exert anti-inflammatory effects through a mechanism known as transrepression. In this pathway, ligand-activated PPARy does not directly bind to DNA but instead interferes with the activity of other pro-inflammatory transcription factors, such as NF- kB and AP-1. This interference prevents the transcription of inflammatory genes.





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PPARy-Mediated Transrepression of NF-кВ

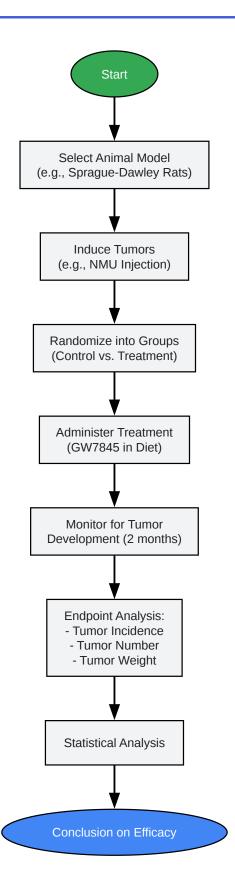


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Experimental Workflow: In Vivo Anticarcinogenesis Study

The following diagram illustrates the logical flow of an in vivo experiment designed to evaluate the efficacy of **GW7845** as a cancer chemopreventive agent.





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Workflow for In Vivo Anticarcinogenesis Study



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